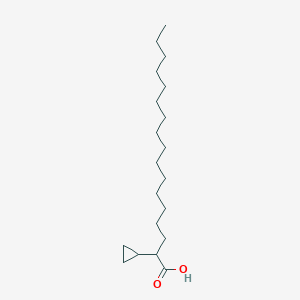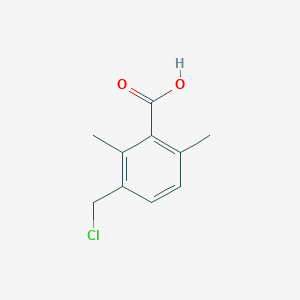
3-Chloromethyl-2,6-dimethyl-benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloromethyl-2,6-dimethyl-benzoic acid: is an organic compound with the molecular formula C10H11ClO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a chloromethyl group at the third position and two methyl groups at the second and sixth positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloromethyl-2,6-dimethyl-benzoic acid typically involves the chloromethylation of 2,6-dimethylbenzoic acid. This can be achieved through the reaction of 2,6-dimethylbenzoic acid with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the aromatic ring to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions:
Substitution Reactions: The chloromethyl group in 3-Chloromethyl-2,6-dimethyl-benzoic acid can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methyl groups on the benzene ring can be oxidized to form carboxylic acids or aldehydes under strong oxidative conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols can be used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution: Products include hydroxymethyl, aminomethyl, or thiomethyl derivatives.
Oxidation: Products include 2,6-dimethylterephthalic acid or 2,6-dimethylbenzaldehyde.
Reduction: Products include 3-chloromethyl-2,6-dimethylbenzyl alcohol or 3-chloromethyl-2,6-dimethylbenzaldehyde.
科学的研究の応用
Chemistry: 3-Chloromethyl-2,6-dimethyl-benzoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of chloromethyl and methyl substitutions on the biological activity of benzoic acid derivatives. It may also be used in the development of new pharmaceuticals.
Medicine: The compound’s derivatives may have potential therapeutic applications, including antimicrobial and anticancer properties. Research is ongoing to explore its efficacy and safety in medical applications.
Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and polymers. Its unique chemical properties make it valuable in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Chloromethyl-2,6-dimethyl-benzoic acid involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The methyl groups can influence the compound’s hydrophobicity and binding affinity to target proteins or enzymes.
類似化合物との比較
2,6-Dimethylbenzoic acid: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
3-Chloromethylbenzoic acid: Lacks the methyl groups, which can affect its chemical reactivity and biological activity.
2,6-Dichloromethylbenzoic acid: Contains an additional chlorine atom, which can further influence its reactivity and properties.
Uniqueness: 3-Chloromethyl-2,6-dimethyl-benzoic acid is unique due to the presence of both chloromethyl and methyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
179554-33-7 |
|---|---|
分子式 |
C10H11ClO2 |
分子量 |
198.64 g/mol |
IUPAC名 |
3-(chloromethyl)-2,6-dimethylbenzoic acid |
InChI |
InChI=1S/C10H11ClO2/c1-6-3-4-8(5-11)7(2)9(6)10(12)13/h3-4H,5H2,1-2H3,(H,12,13) |
InChIキー |
MZNSTSYKTYQZCP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)CCl)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12550613.png)
![4-[2-(2,3-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B12550623.png)
![3-(5-{[(4-Hydroxyphenyl)methyl]amino}pyridin-3-yl)benzamide](/img/structure/B12550624.png)
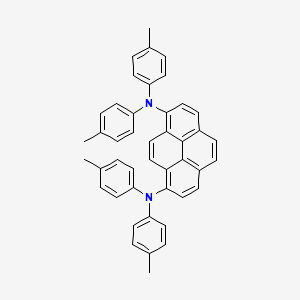
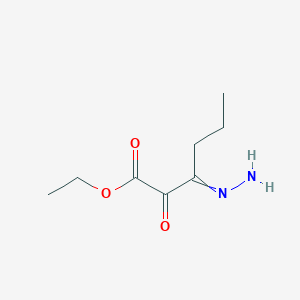
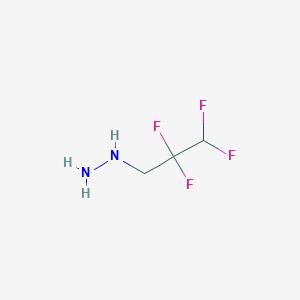
![Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]-](/img/structure/B12550651.png)

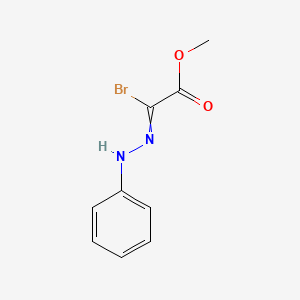
![Diselenide, bis[(2-methylphenyl)methyl]](/img/structure/B12550667.png)
![Ethyl 4-[(dec-9-en-1-yl)oxy]benzoate](/img/structure/B12550676.png)
![N-[2-(2-Hydroxyethoxy)ethyl]-3-sulfanylpropanamide](/img/structure/B12550680.png)
![{[1-(tert-Butylsulfanyl)hexa-1,5-dien-1-yl]oxy}(trimethyl)silane](/img/structure/B12550687.png)
